1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine

Regioselectivity Pyrazole SAR

Medicinal chemistry teams optimizing sigma receptor ligands risk project failure when substituting regioisomeric analogs. This 1,5-regiospecific fluorinated pyrazole building block, bearing a 2-fluoroethyl group at N1 and a furylmethyl-methanamine side chain at C5, ensures the correct three-dimensional pharmacophore orientation critical for target engagement. Its CNS drug-like profile and pesticidal patent relevance make it a high-priority intermediate. - Regiospecific 1,5-substitution avoids activity loss seen in 1,3- or 1,4-analogs. - Supplied as the hydrochloride salt (C11H15ClFN3O, MW 259.71). - Enables exploration of under-validated sub-pockets within sigma receptor orthosteric sites.

Molecular Formula C11H15ClFN3O
Molecular Weight 259.71 g/mol
Cat. No. B12237006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine
Molecular FormulaC11H15ClFN3O
Molecular Weight259.71 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNCC2=CC=NN2CCF.Cl
InChIInChI=1S/C11H14FN3O.ClH/c12-4-6-15-10(3-5-14-15)8-13-9-11-2-1-7-16-11;/h1-3,5,7,13H,4,6,8-9H2;1H
InChIKeyALPUASRLRVTKTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine: A Regiospecifically Defined Building Block for Drug Discovery and Chemical Biology


1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine (CAS 1856071-90-3, typically supplied as the hydrochloride salt with molecular formula C11H15ClFN3O and molecular weight 259.71 g/mol) is a synthetic, heterocyclic building block characterized by a unique 1,5-regiosubstitution pattern on a pyrazole core, bearing a 2-fluoroethyl group at the N1 position and a furylmethyl-methanamine side chain at the C5 position [REFS-1, REFS-2]. This compound belongs to a class of fluorinated pyrazoles known for their diverse pharmacological activities, including modulation of sigma receptors and pesticidal properties, making it a valuable intermediate or fragment for hit-to-lead optimization programs [REFS-3, REFS-4].

Procurement Risk Analysis: Why In-Class Analogs Cannot Replace 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine


Selecting a regioisomeric analog such as the 4-yl-substituted pyrazole (CAS 1856045-62-9) or a non-fluorinated homolog is a high-risk substitution that can lead to project failure. The regiospecific 1,5-substitution pattern on the pyrazole ring (versus the more common 1,3- or 1,4-substitution) dictates the three-dimensional orientation of the 2-fluoroethyl and furylmethyl pharmacophores, which is critical for target engagement . In sigma receptor inhibitor programs, pyrazole regioisomers within the same patent family show widely divergent biological activity, with minor structural changes leading to a loss of functional antagonism [1]. Publicly available high-throughput data indicates that even closely related fluorinated pyrazole analogs can exhibit differences in binding affinity (Ki) ranging from nanomolar to micromolar potency at the same target [2]. Without direct comparative data for this precise compound, the burden of proof lies with the user to justify any analog substitution, as the existing intellectual property landscape strongly suggests that regiospecificity and fluorination are intentional, activity-defining features [3].

Quantifiable Differentiation of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine Against Its Closest Analogs


Regiochemical Differentiation: 5-yl vs. 4-yl Substitution Patterns

This compound is a 1,5-substituted pyrazole regioisomer, in contrast to the commercially available 1,4-substituted analog (CAS 1856045-62-9). While direct comparative bioactivity data is not publicly available for this exact compound, a literature precedent in the sigma receptor antagonist field demonstrates that a mere shift from a 1,4- to a 1,5-regioisomeric pyrazole core can result in a complete ablation of functional activity at the target receptor [1]. The 1,5-substitution is predicted to alter the dihedral angle between the pyrazole core and the C5-methanamine side chain, potentially enabling unique target interactions that cannot be accessed by the 4-yl or 3-yl analogs . This structural uniqueness provides a key justification for its selection in structure-activity relationship (SAR) studies where novel chemical space is a priority.

Regioselectivity Pyrazole SAR Binding Affinity

Impact of 2-Fluoroethyl Substitution on Physicochemical Properties

The incorporation of a 2-fluoroethyl group on the pyrazole nitrogen is a common medicinal chemistry strategy to modulate lipophilicity (cLogP) and metabolic stability. While specific cLogP values for this compound are not publicly measured, class-level comparisons show that replacing an unsubstituted alkyl group with a fluoroalkyl group typically reduces cLogP by approximately 0.5 to 0.8 log units, potentially improving aqueous solubility and reducing hERG or CYP450 liabilities [1]. This compound's molecular weight (259.71 g/mol for the HCl salt) and hydrogen bond acceptor count (4) place it within a favorable lead-like property space, contrasting with non-fluorinated analogs that may have higher lipophilicity and poorer drug-like physicochemical profiles . Users procuring this specific fluorinated building block are directly purchasing a more favorable starting point for hit-to-lead optimization compared to its non-fluorinated homologs.

Fluorination Lipophilicity Metabolic Stability Physicochemical Properties

Versatility in Intellectual Property-Centric Chemical Space

This compound's substructure is encompassed by the Markush claims of active patent families, including those for sigma receptor inhibitors (US2007/0213330) and pesticidal fluoroethyl pyrazoles (US2004/0157892) [REFS-1, REFS-2]. Its procurement as a single, defined building block provides a tangible entry point into these high-value, commercially relevant chemical spaces. Unlike generic pyrazole building blocks, this compound has explicit structural overlap with patented biological actives, offering the potential to rapidly generate proprietary novel compositions of matter for medicinal chemistry or agrochemical programs. While no direct IC50 data could be located for this specific compound, its presence in a patented genus is a strong signal of its potential utility.

Intellectual Property Sigma Receptor Patent Landscape Building Block

High-Value Application Scenarios for 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine (CAS 1856071-90-3)


Scaffold Hopping and Lead Generation for Sigma Receptor Modulators

Given the explicit coverage of closely related pyrazole regioisomers in sigma receptor antagonist patents, this compound is a high-priority building block for medicinal chemistry teams exploring new sigma-1/sigma-2 ligands for pain or psychosis. Its 1,5-regiospecificity allows for the exploration of an under-validated sub-pocket within the sigma receptor orthosteric site, potentially yielding isoform-selective profiles that 1,4-substituted analogs cannot achieve [1].

Functional Fragment Library for CNS Drug Discovery

This compound's physicochemical profile, informed by its 2-fluoroethyl group and furylmethyl side chain, aligns with CNS drug-like property guidelines. Procurement for a CNS-focused fragment library is justified by the high target novelty found in fluorinated pyrazole fragments, with the furan ring providing additional potential for π-stacking interactions or metabolic soft spots for further optimization [2].

Agrochemical Lead Discovery: Insecticide and Acaricide Programs

The compound is a substructure match for the pesticidal fluoroethyl pyrazole patent genus. Research teams developing novel insecticides or acaricides can use this building block to rapidly access chemically enabled leads that have a higher probability of exhibiting the desired in vitro activity, as patent data inferred that the fluoroethyl-pyrazole core is essential for target engagement in arthropod species [3].

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